alpha-(Benzoylamino)benzeneacetamide-d10

説明

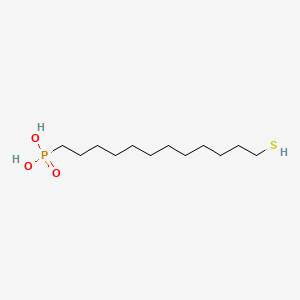

Alpha-(Benzoylamino)benzeneacetamide-d10 is a chemical compound used in various fields of research . It is available for purchase from several suppliers .

Molecular Structure Analysis

The molecular formula of alpha-(Benzoylamino)benzeneacetamide-d10 is C15H14N2O2 . Its molecular weight is 264.35 .Physical And Chemical Properties Analysis

Alpha-(Benzoylamino)benzeneacetamide-d10 is a white solid . It has a molecular weight of 264.35 . More detailed physical and chemical properties are not available in the current resources .科学的研究の応用

Neurodegenerative Disease Research

Alpha-synuclein (α-syn) has been identified as a major component of Lewy bodies, characteristic of neurodegenerative synucleinopathies, including Parkinson's disease. Overexpression and prefibrillar oligomers of α-syn have been implicated in these pathologies. A study by Zhou et al. (2004) highlights the development of a human single-chain Fv (scFv) antibody, D10, that binds human monomeric wild-type α-syn. This antibody stabilizes detergent-soluble monomeric α-syn and inhibits the formation of detergent-insoluble high-molecular-weight α-syn species, thus representing a potential therapeutic approach for synucleinopathies (Zhou, Emadi, Sierks, & Messer, 2004).

Environmental Engineering and Contaminant Removal

Reddy and Adams (1998) investigated the effects of various air sparging system parameters on the removal of benzene from saturated soils and groundwater. Their study demonstrated that the grain size of soils affects the air sparging removal efficiency. A threshold value for effective particle size (D10), equal to 0.2 mm, was identified, above which the rate of removal is linearly proportional to the D10 value (Reddy & Adams, 1998).

Molecular Recognition and Fluorescence

Hamasaki et al. (1993) synthesized α-, β-, and γ-cyclodextrin derivatives bearing a p-(dimethylamino)benzoyl (DMAB) moiety. These compounds, including DMAB-αCyD, show dual fluorescence emission, making them useful as fluorescent sensors of molecular recognition. This property could be valuable in various biochemical and analytical applications (Hamasaki et al., 1993).

Cancer Research and Treatment

Jackman et al. (1984) explored CB3717, an antitumor agent inhibiting thymidylate synthetase (TS). They studied the modulation of the effects of this quinazoline-based TS inhibitor by thymidine on tumor cells, which could provide insights into the treatment of cancers (Jackman, Taylor, Calvert, & Harrap, 1984).

Polarizability Studies in Chemistry

Ruessink and Maclean (1986) used NMR of dielectrically aligned apolar molecules, including anthracene-d10, to study their electric polarizability tensor (α). This method provides insights into the anisotropy and asymmetry of the polarizability, which is crucial in understanding molecular interactions and behaviors in various chemical contexts (Ruessink & Maclean, 1986).

Bioremediation and Environmental Science

Reusser et al. (2002) investigated the anaerobic transformation of benzene, toluene, ethylbenzene, and xylene (BTEX) in groundwater aquifers using deuterated surrogates of toluene (toluene-d8) and xylene (o-xylene-d10). This study demonstrated the formation of deuterated benzylsuccinic acid (BSA-d8) and o-methyl-BSA-d10, confirming anaerobic in situ transformations, which are significant for assessing bioremediation strategies in BTEX-contaminated groundwater aquifers (Reusser, Istok, Beller, & Field, 2002).

特性

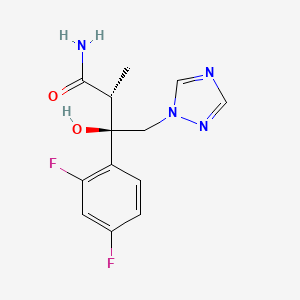

IUPAC Name |

N-[2-amino-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-2,3,4,5,6-pentadeuteriobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-14(18)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13H,(H2,16,18)(H,17,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQWPUWMFUOREY-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)N)NC(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-(Benzoylamino)benzeneacetamide-d10 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

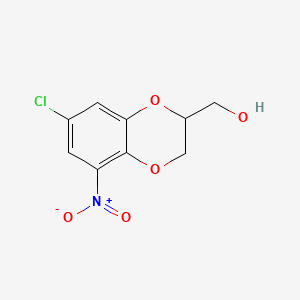

![2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde](/img/structure/B586953.png)

![2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid](/img/structure/B586955.png)